molecular formula C16H18F3N3O2 B13171850 Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate

Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate

Cat. No.: B13171850
M. Wt: 341.33 g/mol
InChI Key: VLDNTIKCWXDFJH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate hydrochloride (CAS: 1032298-75-1) is a pyrazole-based compound with a molecular formula of C₁₆H₁₉ClF₃N₃O₂ and a molecular weight of 377.79 g/mol . Its structure features:

  • A 3,5-dimethylpyrazole core.
  • A 3-(trifluoromethyl)phenyl substituent at the N1 position.
  • An ethyl ester-linked aminoacetate side chain at the C4 position.
  • A hydrochloride salt form, enhancing solubility in polar solvents .

Properties

Molecular Formula

C16H18F3N3O2

Molecular Weight

341.33 g/mol

IUPAC Name

ethyl 2-amino-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetate

InChI

InChI=1S/C16H18F3N3O2/c1-4-24-15(23)14(20)13-9(2)21-22(10(13)3)12-7-5-6-11(8-12)16(17,18)19/h5-8,14H,4,20H2,1-3H3

InChI Key

VLDNTIKCWXDFJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(N(N=C1C)C2=CC=CC(=C2)C(F)(F)F)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid with ethylamine under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may produce the corresponding alcohol.

Scientific Research Applications

Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride (CAS: 1078161-73-5)
  • Molecular Formula : C₁₅H₁₉ClFN₃O₂.
  • Molecular Weight : 327.79 g/mol .
  • Key Difference : The 3-(trifluoromethyl)phenyl group is replaced with a 4-fluorophenyl substituent.
  • Impact: Reduced molecular weight due to the absence of CF₃.
Ethyl 2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-oxoacetate (CAS: 956438-46-3)
  • Molecular Formula : C₁₆H₁₅F₃N₂O₃.
  • Molecular Weight : 340.30 g/mol .
  • Key Difference: The aminoacetate group is replaced with a 2-oxoacetate moiety.
  • Impact :
    • Increased reactivity due to the ketone group, making it prone to nucleophilic attacks.
    • Lower solubility in aqueous media compared to the hydrochloride salt form of the target compound .

Core Structural Modifications

{3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}(oxo)acetic Acid (CAS: 875156-74-4)
  • Molecular Formula : C₁₄H₁₁F₃N₂O₃.
  • Molecular Weight : 312.25 g/mol .
  • Key Difference : Absence of the ethyl ester group; the side chain is a carboxylic acid.
  • Impact: Higher polarity and acidity, improving solubility in water. Potential for salt formation or conjugation in drug design .
Ethyl 3,5-dimethyl-1-{5-[3-(trifluoromethyl)benzamido]pyridin-2-yl}-1H-pyrazole-4-carboxylate (CAS: 477710-49-9)
  • Molecular Formula : C₂₁H₁₉F₃N₄O₃.
  • Molecular Weight : 432.40 g/mol .
  • Key Difference : Pyrazole core is linked to a pyridine ring via an amide bond.
  • Impact :
    • Extended conjugation may enhance UV absorption, useful in analytical applications.
    • Increased steric bulk could reduce membrane permeability .

Functional Group Additions

Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10e)
  • Molecular Formula : C₂₄H₂₄F₃N₅O₂.
  • Molecular Weight : 548.2 g/mol .
  • Key Difference : Incorporation of a thiazole-piperazine-urea framework.
  • Impact :
    • Enhanced hydrogen-bonding capacity, improving target selectivity in enzyme inhibition.
    • Higher molecular weight (548 vs. 377.79) may limit bioavailability .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties
Target Compound (1032298-75-1) C₁₆H₁₉ClF₃N₃O₂ 377.79 3-(trifluoromethyl)phenyl, ethyl aminoacetate, HCl salt High polarity, pharmaceutical applications
4-Fluorophenyl Analogue (1078161-73-5) C₁₅H₁₉ClFN₃O₂ 327.79 4-fluorophenyl Reduced electron-withdrawing effects
2-Oxoacetate Derivative (956438-46-3) C₁₆H₁₅F₃N₂O₃ 340.30 Oxo group instead of aminoacetate Reactivity toward nucleophiles
Carboxylic Acid Derivative (875156-74-4) C₁₄H₁₁F₃N₂O₃ 312.25 Carboxylic acid side chain Improved aqueous solubility
Thiazole-Piperazine Urea (10e) C₂₄H₂₄F₃N₅O₂ 548.2 Thiazole-piperazine-urea High molecular weight, enzyme inhibition

Research Implications

  • Electronic Effects : The 3-(trifluoromethyl)phenyl group in the target compound enhances metabolic stability compared to fluoro or chloro analogues .
  • Solubility : Hydrochloride salts and carboxylic acid derivatives show superior aqueous solubility, critical for drug formulation .
  • Synthetic Viability : High yields (>90%) for urea-linked analogues (e.g., 10e) suggest scalable synthesis routes, whereas the target compound’s temporary unavailability hints at production challenges .

Biological Activity

Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate is a compound of growing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15F3N2C_{13}H_{15}F_{3}N_{2} with a molecular weight of 232.25 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity in various chemical contexts.

1. Antimicrobial Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, the presence of the trifluoromethyl group has been associated with increased potency against various bacterial strains. Research findings suggest that derivatives of pyrazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively.

Bacterial Strain Inhibition Zone (mm) Reference Compound
Staphylococcus aureus15Ciprofloxacin
Escherichia coli12Norfloxacin

2. Anti-inflammatory Effects

This compound has shown potential anti-inflammatory activity in vitro. Studies indicate that it may inhibit the production of pro-inflammatory cytokines in immune cells, suggesting a possible application in treating inflammatory diseases.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.
  • Interaction with Cellular Receptors : Preliminary studies suggest that it might interact with receptors involved in immune response modulation.

Case Studies and Research Findings

A notable study published in MDPI explored the structure-activity relationship (SAR) of trifluoromethyl-containing compounds. It was found that modifications to the pyrazole ring significantly influenced the biological activity, enhancing both antimicrobial and anti-inflammatory properties compared to non-fluorinated analogs .

Another investigation focused on its efficacy as a potential therapeutic agent in animal models of inflammation. Results indicated a marked reduction in inflammatory markers following treatment with this compound, supporting its role as a promising candidate for further development .

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